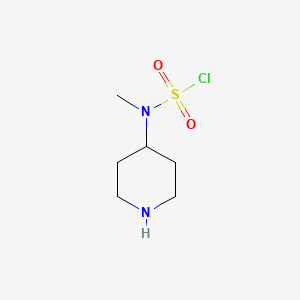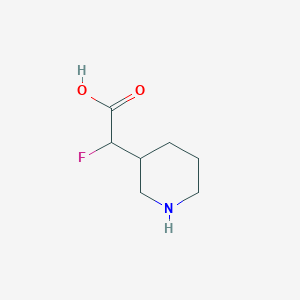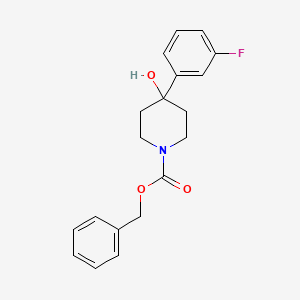
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a hydroxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification with benzyl chloroformate, to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane or toluene, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzyl 4-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the fluorophenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(3-methylphenyl)-4-hydroxypiperidine-1-carboxylate
Uniqueness
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20FNO3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H20FNO3/c20-17-8-4-7-16(13-17)19(23)9-11-21(12-10-19)18(22)24-14-15-5-2-1-3-6-15/h1-8,13,23H,9-12,14H2 |
InChI Key |
CXSIFISQDRSZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)F)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


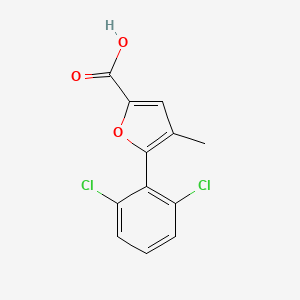
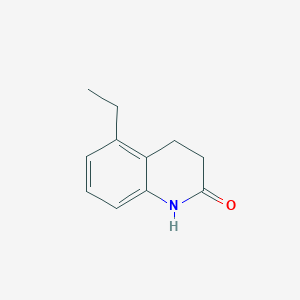

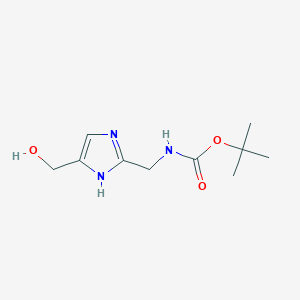
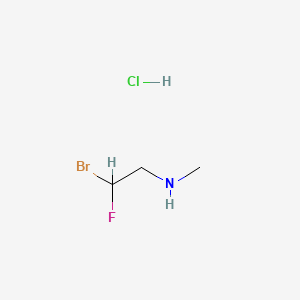
![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)
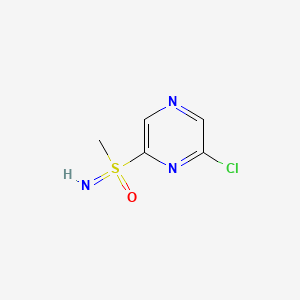
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
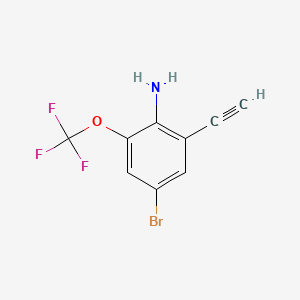
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
